Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
Description
This sodium-coordinated cuprate complex features a highly conjugated structure with two azo (–N=N–) linkages, phenolic hydroxyl groups, a nitro (–NO₂) substituent, and a sulfonate (–SO₃⁻) group. The copper center is chelated by the azo and hydroxyl groups, forming a stable metallo-organic complex. Such compounds are typically used in dye chemistry, catalysis, or as optical materials due to their strong absorption in the visible spectrum .
Properties
CAS No. |
83562-89-4 |
|---|---|
Molecular Formula |
C18H13CuN5NaO8S+ |
Molecular Weight |
545.9 g/mol |
IUPAC Name |
sodium;copper;3-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C18H13N5O8S.Cu.Na/c24-16-6-5-12(32(29,30)31)7-13(16)21-22-15-8-14(17(25)9-18(15)26)20-19-10-1-3-11(4-2-10)23(27)28;;/h1-9,24-26H,(H,29,30,31);;/q;;+1 |
InChI Key |
IUFQCDBXPFYCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-].[Na+].[Cu] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- Diazotization: Aromatic amines (e.g., 4-nitroaniline) are treated with sodium nitrite in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.
- First azo coupling: The diazonium salt is then coupled with a phenolic compound such as 2,4-dihydroxybenzene under alkaline conditions to form a monoazo intermediate.
- Second azo coupling: This intermediate undergoes a further azo coupling with another diazonium salt derived from a suitable aromatic amine to form the bisazo compound with multiple azo linkages.
Sulfonation and Formation of Sulfonate Groups
- Sulfonation is either introduced by using sulfonated phenolic precursors or by post-synthetic sulfonation to incorporate sulfonate groups (-SO3Na) that improve solubility and dyeing properties.
Complexation with Copper Ion
- The bisazo ligand containing hydroxyl and sulfonate groups is reacted with copper(II) salts in aqueous solution.
- The copper ion coordinates with the azo nitrogen atoms and phenolic oxygens, forming a stable cuprate complex with a net charge of -1.
- The reaction is typically carried out under controlled pH (neutral to slightly alkaline) and temperature to optimize complex formation and yield.
Isolation and Purification
- The resulting copper azo complex is precipitated by adjusting pH or by adding salts.
- It is filtered, washed, and dried under controlled conditions to obtain the pure sodium cuprate azo dye.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5 °C, acidic medium (HCl) | Temperature control critical for stability |
| Azo coupling | pH 8–10, aqueous solution | Alkaline conditions favor coupling |
| Sulfonation | Variable, often during precursor synthesis | Ensures water solubility |
| Copper complexation | pH 6–9, room temperature to 50 °C | Stoichiometric copper salt addition |
| Isolation | Filtration, washing, drying | Avoid decomposition by mild drying |
Research Findings and Optimization
- Studies indicate that the presence of multiple hydroxyl groups and sulfonate moieties enhances the complexation efficiency with copper ions, resulting in stable and intensely colored dyes.
- The azo coupling steps require precise pH and temperature control to avoid side reactions such as hydrolysis or over-coupling.
- Copper complexation improves the dye’s fastness properties and imparts unique spectral characteristics.
- The purity and yield of the final product depend on the stoichiometry of copper salt and the ligand, as well as the order of addition and reaction time.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic | Formation of diazonium salt |
| First azo coupling | Diazonium salt, 2,4-dihydroxybenzene | pH 8–10, aqueous | Monoazo intermediate |
| Second azo coupling | Monoazo intermediate, second diazonium salt | pH 8–10, aqueous | Bisazo ligand |
| Sulfonation | Sulfonated precursors or sulfonation reagents | Variable | Sulfonate groups introduced |
| Copper complexation | Bisazo ligand, Cu(II) salt | pH 6–9, room temp to 50 °C | Copper cuprate complex formed |
| Isolation and drying | Filtration, washing, drying | Ambient to mild heat | Pure sodium cuprate azo dye |
Chemical Reactions Analysis
Types of Reactions
Acid brown 418 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is . It features a complex structure that includes azo groups, hydroxyl groups, and a sulfonate moiety, which contribute to its unique reactivity and solubility properties in various solvents.
Catalytic Applications
2.1 Cuprate Catalysis in Organic Reactions
Cuprates are known for their utility as reagents in organic synthesis. Recent studies have highlighted their role in facilitating 1,4-conjugate addition reactions. For instance, cuprate reagents have been effectively employed to synthesize sulfur-containing heterocycles, such as thiochroman-4-ones and thioflavanones, which are significant due to their biological activities . The versatility of cuprates allows for high yields and selectivity in these transformations.
Case Study: Grignard Reagents with Cuprates
A notable application involved the use of organocuprates in conjunction with Grignard reagents to achieve selective conjugate additions to α,β-enones. This method demonstrated excellent chemoselectivity and reproducibility, showcasing the potential of sodium cuprate complexes in catalyzing complex organic reactions .
Biological Applications
3.1 Antimicrobial Properties
Research has indicated that azo compounds can exhibit antimicrobial activity. The presence of the nitrophenyl group in Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) suggests potential applications in developing antimicrobial agents. Studies focusing on similar azo compounds have demonstrated effective inhibition of bacterial growth .
Case Study: Antimicrobial Activity
In a comparative study, various azo compounds were tested against common bacterial strains. The results indicated that compounds with similar structural motifs to sodium cuprate exhibited significant antimicrobial activity, highlighting the potential for further exploration of this compound in medicinal chemistry .
Environmental Applications
4.1 Heavy Metal Ion Detection
The sulfonate group in sodium cuprate complexes may facilitate interactions with heavy metal ions, making it a candidate for environmental monitoring applications. Research has explored the use of similar complexes for detecting heavy metals in aqueous solutions through colorimetric methods .
Case Study: Colorimetric Detection
In experimental setups, complexes analogous to sodium cuprate were utilized to detect lead and mercury ions in water samples. The results showed a measurable color change proportional to the concentration of heavy metals present, indicating the feasibility of using such compounds for environmental testing .
Mechanism of Action
The mechanism of action of Acid brown 418 involves its interaction with protein fibers. The dye molecules form strong ionic bonds with the positively charged sites on the fibers, resulting in a durable and colorfast dyeing process. The sulfonic acid groups in the dye structure enhance its water solubility and facilitate the binding process.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The target compound’s dual azo groups and nitro substituent distinguish it from analogues with azoxy (–O–N=N–) or pyrazole-based linkages .
- The sulfonate groups in all listed compounds enhance water solubility, critical for dye applications .
- Copper oxidation states vary (Cu(I) to Cu(IV)), influencing redox activity and stability .
Spectral and Optical Properties
- Absorption Maxima :
- Fluorescence: Pyrazole-containing cuprates () display weak emission, whereas nitro-substituted azo complexes like the target are non-fluorescent, making them suitable for pigments .
Biological Activity
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex copper compound that exhibits various biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on recent research findings.
Chemical Structure and Properties
The compound is a copper(II) complex with a sulfonate group and azo linkages that contribute to its distinctive chemical properties. The presence of copper is significant due to its essential role in biological systems and its potential therapeutic applications.
Antioxidant Activity
Research indicates that copper complexes can display antioxidant properties by scavenging free radicals. This property is crucial for mitigating oxidative stress in biological systems. Studies have shown that related copper complexes exhibit significant activity against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Interaction with DNA
Sodium cuprate compounds have been investigated for their ability to interact with DNA. The interaction often occurs through intercalation, where the compound inserts itself between DNA base pairs, potentially leading to cytotoxic effects on cancer cells. This mechanism has been supported by UV-visible spectroscopy studies that demonstrate the binding affinity of these complexes to calf-thymus DNA .
Cytotoxicity
The cytotoxic effects of sodium cuprate have been evaluated in various cancer cell lines. For example, copper complexes have shown IC50 values in the nanomolar range, indicating potent activity against human cancer cells. The mechanism of action is believed to involve both oxidative damage to DNA and disruption of cellular processes .
Study 1: Anticancer Activity
A study focused on a series of copper complexes similar to sodium cuprate revealed significant anticancer activity across multiple human cancer cell lines. The compounds demonstrated IC50 values ranging from 0.6 to 3 nM, showcasing their potential as effective chemotherapeutic agents .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of sodium cuprate against various bacterial strains. The results indicated that the compound exhibits notable antibacterial activity, which could be attributed to its ability to generate ROS that damage bacterial cell membranes .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this azo-coordinated cuprate complex?
Methodological Answer:
Synthesis optimization requires controlling diazo coupling and metal-ligand coordination. Key steps include:
- pH Control : Maintain pH 8–10 during diazo coupling to stabilize the azo intermediate and avoid premature ligand protonation .
- Temperature Modulation : Conduct reactions at 0–5°C to minimize side reactions (e.g., ligand decomposition) while ensuring copper(II) nitrate is added gradually to prevent ligand oxidation .
- Purification : Use dialysis or ion-exchange chromatography to isolate the product from unreacted sulfonated aromatic precursors .
Basic: What spectroscopic techniques are critical for confirming the coordination geometry of this complex?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions in the azo groups (450–550 nm) and d-d transitions in the copper center (600–700 nm). Compare with reference spectra for similar cuprates .
- FT-IR : Confirm sulfonate (S=O, ~1200 cm⁻¹) and hydroxyl (–OH, ~3400 cm⁻¹) groups. Absence of free –NH₂ peaks (~1600 cm⁻¹) ensures complete coupling .
- EPR : Analyze hyperfine splitting to distinguish between square-planar and distorted tetrahedral geometries .
Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Assays : Perform kinetic studies at pH 2–12, monitoring UV-Vis absorbance decay over 24 hours. Use HPLC to identify degradation products (e.g., free sulfonate ligands or nitrophenyl derivatives) .
- Contradiction Analysis : Discrepancies may arise from differing counterion effects (e.g., Na⁺ vs. K⁺) or trace metal impurities. Conduct ICP-MS to verify copper content and ion chromatography to assess counterion ratios .
Advanced: What computational methods are suitable for modeling the electronic structure of this complex?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model the copper-ligand bond lengths and charge distribution. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate accuracy .
- TD-DFT : Simulate electronic transitions to assign experimental absorbance bands (e.g., ligand-to-metal charge transfer vs. intra-ligand transitions) .
Basic: How does the sulfonate group influence the solubility and reactivity of this compound?
Methodological Answer:
- Solubility : The sulfonate group (–SO₃⁻) enhances water solubility via hydrogen bonding. Test solubility in polar aprotic solvents (e.g., DMSO) versus water to confirm ionic interactions .
- Reactivity : Sulfonate groups stabilize the copper center via chelation, reducing redox activity. Use cyclic voltammetry to compare redox potentials with non-sulfonated analogs .
Advanced: What experimental strategies can elucidate thermodynamic stability in aqueous vs. organic media?
Methodological Answer:
- Calorimetry : Measure enthalpy changes (ΔH) via isothermal titration calorimetry (ITC) during ligand displacement by competitive anions (e.g., Cl⁻ or NO₃⁻) .
- Solvent Screening : Assess stability in DMSO, methanol, and water using dynamic light scattering (DLS) to monitor aggregation over time .
Advanced: How can researchers analyze potential environmental degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose solutions to UV light (254 nm) and use LC-MS to identify breakdown products (e.g., nitrobenzene derivatives or free copper ions) .
- Microbial Assays : Incubate with soil microbiota and track sulfonate group cleavage via ion chromatography .
Basic: What precautions are necessary when handling this compound due to its nitro and azo functional groups?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE to avoid inhalation/contact, as nitro groups may release NOx under heat .
- Waste Disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with calcium carbonate before disposal .
Advanced: How can researchers investigate the compound’s interaction with biomolecules (e.g., proteins)?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants to assess binding affinity .
- CD Spectroscopy : Monitor changes in BSA’s secondary structure (α-helix to β-sheet ratios) upon complexation .
Advanced: What strategies validate the reproducibility of synthesis across labs with varying instrumentation?
Methodological Answer:
- Interlaboratory Comparison : Share standardized precursors (e.g., 4-nitrophenyldiazonium chloride) and validate product purity via ¹H NMR (D₂O, 500 MHz) and elemental analysis .
- Robustness Testing : Vary reaction parameters (e.g., stirring rate, solvent grade) within ±10% and quantify yield differences via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
